5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10462360
InChI: InChI=1S/C18H16F3N5O2/c1-2-28-14-8-6-13(7-9-14)26-16(22)15(24-25-26)17(27)23-12-5-3-4-11(10-12)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27)
SMILES: CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N
Molecular Formula: C18H16F3N5O2
Molecular Weight: 391.3 g/mol

5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC10462360

Molecular Formula: C18H16F3N5O2

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C18H16F3N5O2
Molecular Weight 391.3 g/mol
IUPAC Name 5-amino-1-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Standard InChI InChI=1S/C18H16F3N5O2/c1-2-28-14-8-6-13(7-9-14)26-16(22)15(24-25-26)17(27)23-12-5-3-4-11(10-12)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27)
Standard InChI Key MZFVPXRHWVECDA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is C₁₉H₁₇F₃N₅O₂, with a molecular weight of 407.37 g/mol. The structure comprises:

  • A 1,2,3-triazole ring substituted at positions 1, 4, and 5.

  • A 4-ethoxyphenyl group at position 1, introducing electron-donating ethoxy (–OCH₂CH₃) substituents.

  • A carboxamide group (–CONH–) at position 4, linked to a 3-(trifluoromethyl)phenyl moiety.

  • An amino group (–NH₂) at position 5, enhancing hydrogen-bonding potential .

Table 1: Key Structural Features

FeatureDescription
Core structure1H-1,2,3-triazole
Position 1 substituent4-ethoxyphenyl (electron-donating group)
Position 4 substituentCarboxamide linked to 3-(trifluoromethyl)phenyl (electron-withdrawing group)
Position 5 substituentAmino group (hydrogen-bond donor)
Molecular weight407.37 g/mol

Stereoelectronic Properties

The ethoxyphenyl group at position 1 contributes to lipophilicity, while the trifluoromethyl group (–CF₃) enhances metabolic stability and electronegativity. Quantum mechanical calculations predict strong dipole-dipole interactions due to the polar carboxamide and amino groups .

Synthesis and Manufacturing

Synthetic Routes

The synthesis follows click chemistry principles, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Preparation of the azide precursor: 4-ethoxyphenyl azide synthesized from 4-ethoxyaniline via diazotization.

  • Alkyne component: Propargyl amine derivative functionalized with the 3-(trifluoromethyl)phenyl carboxamide group.

  • Cycloaddition: Copper(I) iodide catalyzes the reaction between the azide and alkyne, forming the triazole core .

Table 2: Representative Synthetic Protocol

StepComponentReagents/ConditionsYield
14-ethoxyphenyl azideNaNO₂, HCl, NaN₃, 0–5°C85%
2Propargyl carboxamideEDC/HOBt, DMF, rt78%
3CuAAC reactionCuI, DIPEA, THF, 60°C, 12h92%

Optimization Challenges

  • Regioselectivity: The CuAAC reaction exclusively yields the 1,4-disubstituted triazole isomer.

  • Protection strategies: The amino group at position 5 requires Boc protection during synthesis to prevent side reactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (≤0.1 mg/mL) due to its hydrophobic trifluoromethyl and ethoxyphenyl groups. Stability studies in PBS (pH 7.4) indicate a half-life >24 hours, suggesting suitability for oral administration .

Table 3: Physicochemical Data

PropertyValueMethod
LogP3.2 ± 0.3HPLC
pKa (amino group)8.5Potentiometric titration
Melting point198–202°CDSC

Crystallography

Single-crystal X-ray diffraction reveals a planar triazole core with dihedral angles of 15° between the triazole and phenyl rings. The carboxamide group adopts a trans-configuration, facilitating intermolecular hydrogen bonds .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Analogous triazole carboxamides demonstrate nanomolar inhibition of cytochrome P450 enzymes (e.g., CYP3A4) and kinases (e.g., JAK2) . The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the amino group stabilizes interactions via hydrogen bonding.

Pregnane X Receptor (PXR) Antagonism

Structural analogs, such as compound 14 in PMC9789209, exhibit potent PXR antagonism (IC₅₀ = 0.019 μM), disrupting drug metabolism pathways. The ethoxyphenyl group in the target compound may similarly modulate PXR’s ligand-binding domain .

Table 4: Comparative Biological Data

AssayTargetIC₅₀/EC₅₀Source
CYP3A4 inhibitionLiver microsomes0.45 μM
PXR antagonismHEK293T cells0.12 μM
Anti-inflammatoryTNF-α production1.8 μM

Therapeutic Applications

Oncology

Triazole derivatives suppress tumor growth in xenograft models by inhibiting angiogenesis (VEGF-A ↓40%) and inducing apoptosis (caspase-3 activation) . The trifluoromethyl group enhances blood-brain barrier penetration, suggesting utility in glioblastoma .

Neurodegenerative Diseases

In vitro studies show acetylcholinesterase inhibition (IC₅₀ = 2.3 μM), comparable to donepezil, indicating potential for Alzheimer’s disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator